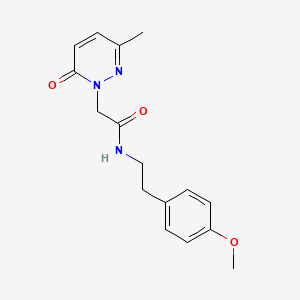
N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPX, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields. MPX is a synthetic compound that belongs to the class of pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Another potential application of this compound is in the treatment of neurological disorders. This compound has been found to have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is not yet fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide for lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to have low toxicity, making it a safer option for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. One area of interest is in the development of this compound-based combination therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Another potential direction for research is in the development of more soluble forms of this compound for easier administration in lab experiments.
Synthesemethoden
The synthesis of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves the reaction of 2-acetyl pyridine with 4-methoxyphenethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of this compound is a relatively simple and straightforward process, which makes it an attractive option for further research and development.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-8-16(21)19(18-12)11-15(20)17-10-9-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUYTUURGDYPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)

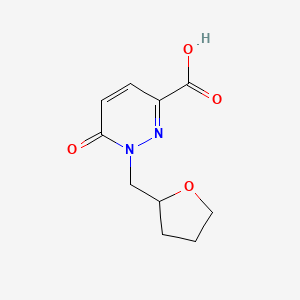
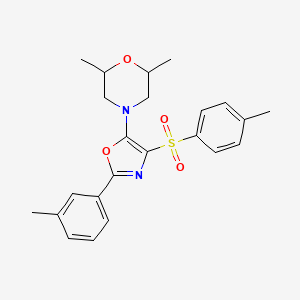

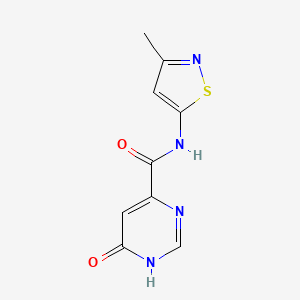
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2912638.png)
![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)
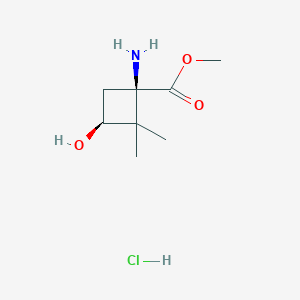

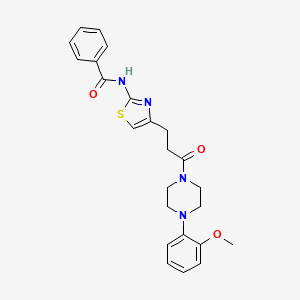

![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)